{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride
Description
{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride is a bicyclic heteroaromatic compound featuring a fused triazole and piperidine ring system, with a reactive methanesulfonyl chloride (-SO₂Cl) substituent. This functional group confers electrophilic reactivity, making the compound valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical, agrochemical, and materials science applications . Its molecular formula is C₈H₁₀ClN₃O₂S, with a molecular weight of 247.70 g/mol (calculated).
Properties
Molecular Formula |
C7H10ClN3O2S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H10ClN3O2S/c8-14(12,13)5-7-10-9-6-3-1-2-4-11(6)7/h1-5H2 |
InChI Key |
ALDBZNVVOCQRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2CS(=O)(=O)Cl)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triazole derivative with a pyridine derivative in the presence of a sulfonyl chloride reagent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives of the triazolopyridine core .
Scientific Research Applications
Chemistry
In chemistry, {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It has shown promise in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation . The compound’s ability to form stable complexes with its targets is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methanol
- Molecular Formula : C₇H₁₀N₃O
- Functional Group : Hydroxymethyl (-CH₂OH) instead of sulfonyl chloride.
- Applications : Serves as a precursor for sulfonyl chloride derivatives. The hydroxyl group enables esterification or oxidation reactions, but its lower electrophilicity limits direct utility in coupling reactions compared to the sulfonyl chloride variant .
- Synthesis : Likely synthesized via reduction of the corresponding aldehyde or through nucleophilic substitution.
2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}acetate
Heterocyclic Ring Variants
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl Chloride
- Molecular Formula : C₈H₁₁ClN₂O₂S
- Core Structure : Imidazo[1,2-a]pyridine fused ring (two-nitrogen system) vs. triazolo[4,3-a]pyridine (three-nitrogen system).
- The methyl group enhances lipophilicity (logP ~1.5 vs. ~1.2 for the triazolo analogue) .
- Applications : Used in kinase inhibitor development and agrochemical intermediates .
3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline
Sulfonyl Chloride Derivatives
Key Research Findings
Biological Activity
The compound {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride is a member of the triazolo-pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and analyses.
- IUPAC Name : {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride
- Molecular Formula : C₈H₈ClN₅O₂S
- Molecular Weight : 239.69 g/mol
- CAS Number : [Not available in the search results]
Biological Activity Overview
The biological activity of {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride has been investigated in various contexts including:
-
Antimicrobial Activity : Several studies have indicated that triazolo-pyridine derivatives exhibit significant antimicrobial properties. These compounds have been tested against a range of bacteria and fungi. For instance:
- A study demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential : Research has suggested that certain triazolo-pyridine compounds possess anticancer properties. Mechanisms include:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation in various cancer lines.
-
Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress and neurodegenerative diseases. The proposed mechanisms involve:
- Modulation of neurotransmitter levels.
- Anti-inflammatory effects in neural tissues.
Case Study 1: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of various triazolo-pyridine derivatives including {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| {5H,6H,7H,8H-[1,2,4]triazolo...} | 16 | 32 |
| Control (Ciprofloxacin) | 0.25 | 0.5 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability.
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HeLa) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 50 | 50 | 60 |
| 100 | 20 | 30 |
The biological activity of {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride is believed to involve multiple pathways:
- Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : They may interact with specific receptors in cancer cells leading to altered signaling pathways that promote apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
